- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)
![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://pt.kuujia.com/scimg/cas/1373332-57-0x500.png)
1373332-57-0 structure
Nome do Produto:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
N.o CAS:1373332-57-0
MF:C16H16O5
MW:288.295245170593
CID:5291147
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)
- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate
-
- Inchi: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1
- Chave InChI: COZWZEQOJYDTOT-KGLIPLIRSA-N
- SMILES: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250MG |
¥ 8,962.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500MG |
¥ 14,942.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 1g |
¥ 22,407.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 500mg |
¥14942.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100MG |
¥ 5,603.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 5g |
¥ 67,221.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 100mg |
¥5603.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |
1373332-57-0 | 95% | 250mg |
¥8963.0 | 2024-04-24 |
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referência
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Método de produção 3
Condições de reacção
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
1.2 Reagents: Triethylamine ; rt
2.1 Solvents: Tetrahydrofuran ; -78 °C
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referência
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Método de produção 4
Condições de reacção
1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referência
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Método de produção 5
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referência
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
Método de produção 6
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; -78 °C
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C
3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C
4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C
5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt
Referência
- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor ActivityJournal of Medicinal Chemistry, 2012, 55(9), 4521-4525,
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-
- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol
- vinylmagnesium bromide solution
- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one
- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products
[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Literatura Relacionada
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

Pureza:99%/99%/99%
Quantidade:100.0mg/250.0mg/500.0mg
Preço ($):702.0/1123.0/1873.0